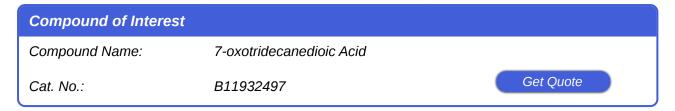


Application Notes and Protocols for 7Oxotridecanedioic Acid Lipid Nanoparticle Formulation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic agents, most notably nucleic acids.[1][2][3][4] The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cellular uptake.[1][5] Cationic or ionizable lipids are a key component, facilitating the encapsulation of negatively charged cargo and aiding in the endosomal escape of the payload into the cytoplasm.[1][3][6] **7-oxotridecanedioic acid** is a biodegradable cationic lipid intermediate that can be incorporated into lipid nanoparticles for the delivery of active agents.[7] This document provides a detailed protocol for the formulation of LNPs incorporating **7-oxotridecanedioic acid**, along with methods for their characterization.

Data Summary

The following table summarizes the expected physicochemical properties of a **7- oxotridecanedioic acid**-based LNP formulation. These values are representative and may vary based on the specific formulation parameters and the nature of the encapsulated cargo.



Parameter	Target Value	Method of Analysis
Particle Size (Diameter)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	+10 to +30 mV (at pH 4) Near- neutral (at pH 7.4)	Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency	> 90%	Fluorescence-based assay (e.g., RiboGreen) or Two- Dimensional Chromatography
Lipid Molar Ratios	7-oxotridecanedioic acid:Helper Lipid:Cholesterol:PEG-Lipid (e.g., 50:10:38.5:1.5)	High-Performance Liquid Chromatography (HPLC)

Experimental Protocols Materials

- 7-Oxotridecanedioic acid (Solid)[7]
- Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine DSPC)
- Cholesterol
- PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
- Ethanol (Anhydrous)
- Aqueous Buffer (e.g., 25 mM Sodium Acetate, pH 4.0)
- Dialysis Buffer (e.g., Phosphate-Buffered Saline PBS, pH 7.4)
- Therapeutic cargo (e.g., siRNA, mRNA)



· Microfluidic mixing device

Lipid Stock Solution Preparation

- Prepare individual stock solutions of 7-oxotridecanedioic acid, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.
- The concentration of each stock solution should be calculated to achieve the desired molar ratio in the final formulation (e.g., 50:10:38.5:1.5).

Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol is adapted from a general method for LNP formulation using a microfluidic mixing platform.[8]

- Prepare the Lipid Mixture: In a sterile, RNase-free tube, combine the ethanolic stock solutions of 7-oxotridecanedioic acid, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio. Vortex briefly to ensure a homogenous mixture.
- Prepare the Aqueous Phase: Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer (25 mM Sodium Acetate, pH 4.0).
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid mixture into one syringe and the aqueous phase containing the therapeutic cargo into another syringe.
 - Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two streams will induce the selfassembly of the lipids into nanoparticles, encapsulating the cargo.
- Dialysis:
 - Collect the resulting nanoparticle suspension.



- Dialyze the suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
 - Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies for the specific formulation.

Characterization of Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
- Measure the particle size and PDI using Dynamic Light Scattering (DLS).[9][10]

Zeta Potential Measurement:

- Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) for both acidic and neutral pH measurements.
- Measure the zeta potential using Electrophoretic Light Scattering (ELS).[9]

Encapsulation Efficiency Determination:

A common method for determining the encapsulation efficiency of nucleic acids is a fluorescence-based assay.[11]

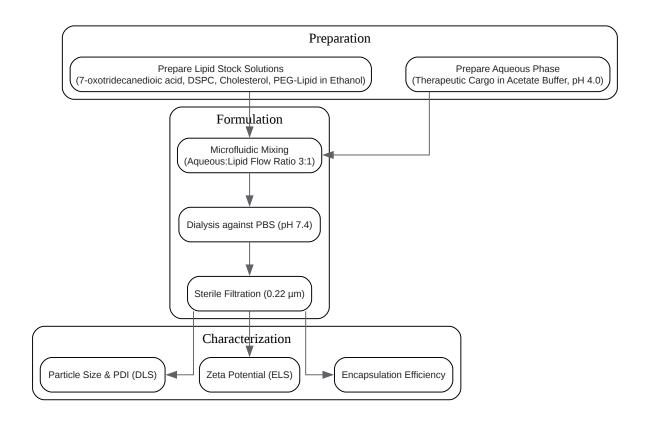
- Measure Free Cargo:
 - In a 96-well plate, add a fluorescent dye that binds to the free nucleic acid (e.g., RiboGreen).
 - Add the LNP suspension to the wells.
 - Measure the fluorescence intensity to quantify the amount of unencapsulated cargo.



- Measure Total Cargo:
 - In a separate set of wells, add a surfactant (e.g., Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated cargo.
 - Add the fluorescent dye.
 - Measure the fluorescence intensity to quantify the total amount of cargo.
- Calculate Encapsulation Efficiency:
 - Encapsulation Efficiency (%) = [(Total Cargo Free Cargo) / Total Cargo] x 100

Visualizations Experimental Workflow



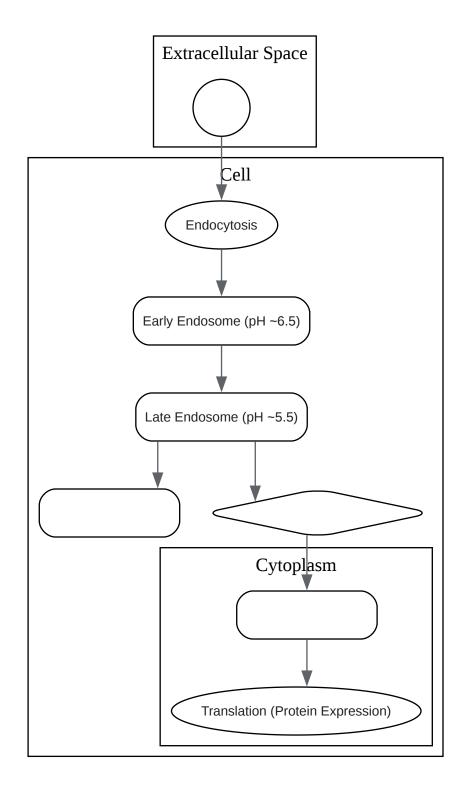


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Caption: Workflow for the formulation and characterization of 7-oxotridecanedioic acid LNPs.

Cellular Uptake and Endosomal Escape Pathway





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Caption: Generalized pathway of LNP cellular uptake via endocytosis and subsequent endosomal escape.



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